molecular formula C15H18ClN3O2 B2969432 N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxamide CAS No. 894022-76-5

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxamide

Cat. No. B2969432
M. Wt: 307.78
InChI Key: MZGCRKDEVSYZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a critical role in regulating brain activity. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, which can lead to a range of biochemical and physiological effects.

Scientific Research Applications

Heterocyclic Compounds in CNS Drug Development

Heterocycles containing nitrogen, sulfur, and oxygen atoms are pivotal in synthesizing compounds that could exhibit central nervous system (CNS) activity, potentially leading to novel treatments for CNS disorders. These compounds replace carbon in benzene rings to form structures like pyridine, indicating the versatility of heterocyclic compounds in drug synthesis and their potential to act on the CNS, ranging from antidepressant to convulsant effects (Saganuwan, 2017).

Pyrrolidine in Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry for treating human diseases due to its efficiency in exploring pharmacophore space, contributing to stereochemistry, and increasing three-dimensional coverage of molecules. This scaffold's versatility is evident in the synthesis of bioactive molecules with pyrrolidine rings, showcasing its importance in drug discovery and development processes (Li Petri et al., 2021).

Role of Proline and Pyrroline-5-Carboxylate in Plant Defense

Pyrroline-5-carboxylate (P5C) metabolism plays a significant role in plant defense against pathogens, indicating the potential for developing plant protection strategies. The manipulation of P5C synthesis could lead to enhanced resistance against bacterial pathogens, emphasizing the importance of proline-P5C metabolism in plant defense mechanisms and its potential application in agriculture (Qamar et al., 2015).

Optical Sensors and Biological Applications of Pyrimidine Derivatives

Pyrimidine derivatives have been utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for synthesis of optical sensors. Their wide range of biological and medicinal applications, including the development of sensors, highlights their significance in scientific research and potential therapeutic uses (Jindal & Kaur, 2021).

N-Heterocycles in Drug Discovery

N-heterocycles such as enaminoketones and enaminothiones are crucial in synthesizing heterocycles and natural products, indicating their importance in drug discovery. Their role as building blocks for various heterocycles and the synthesis of compounds with potential anticonvulsant properties underline the critical role of N-heterocycles in medicinal chemistry and pharmaceutical research (Negri et al., 2004).

properties

IUPAC Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2/c16-11-3-5-13(6-4-11)19-10-12(9-14(19)20)17-15(21)18-7-1-2-8-18/h3-6,12H,1-2,7-10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGCRKDEVSYZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]pyrrolidine-1-carboxamide

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